molecular formula C24H33Cl3N6O2 B1449074 Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride CAS No. 2097893-65-5

Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride

Cat. No. B1449074
M. Wt: 543.9 g/mol
InChI Key: AOMMFISWTFAHKA-UHFFFAOYSA-N
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Description

“Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride”, commonly referred to as BPIP, is a chemical compound with the formula C26H30N6O·3HCl . It has a molecular weight of 543.92 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C12H15N3O.3ClH/c213-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;;;/h21-2,5,10,14H,3-4,6-7,9H2;3*1H . This indicates the presence of two piperidin-4-ylmethoxy pyridine-3-carbonitrile molecules and three chloride ions in the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 543.92 g/mol . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) have shown significant antimicrobial activity. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives, obtained through the modification of cyanopyridine, have demonstrated substantial antimicrobial effectiveness against a range of aerobic and anaerobic bacteria. The minimal inhibitory concentration values of these derivatives ranged from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating the piperazine moiety. These compounds were prepared through cyclocondensation reactions, indicating the versatility of piperidine-based compounds in creating complex heterocyclic structures with potential biological activities (Mekky & Sanad, 2019).

Facilitating Synthesis of Heterocycles

Piperidine derivatives have been utilized as catalysts or intermediates in the synthesis of diverse heterocyclic compounds. One notable application is their role in the one-pot, three-component synthesis of novel bis-heterocycles, showcasing the compound's utility in facilitating complex chemical transformations (Abdelmoniem et al., 2017).

Role in Reductive Cyclization

The compound Bis(chlorogermyliumylidene) has been utilized in studies involving reductive cyclization to synthesize 2,3-di(pyridin-2-yl)piperazine derivatives. This research highlights the compound's significance in complex chemical processes, including the formation of persistent triplet diradicals and the stabilization of Ge(ii) dication intermediates (Majumdar et al., 2018).

Acetylcholinesterase Inhibition

Piperazine-based bis(thieno[2,3-b]pyridines) and bis(pyrazolo[3,4-b]pyridines) have been synthesized and screened for their potential as acetylcholinesterase inhibitors. These compounds, especially the bis(thieno[2,3-b]pyridine-2-carbonitrile), showed promising inhibitory activity, suggesting their potential use in therapeutic applications related to neurodegenerative diseases (Ahmed, Mekky, & Sanad, 2022).

properties

IUPAC Name

2-(piperidin-4-ylmethoxy)pyridine-3-carbonitrile;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H15N3O.3ClH/c2*13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;;;/h2*1-2,5,10,14H,3-4,6-7,9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMMFISWTFAHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)C#N.C1CNCCC1COC2=C(C=CC=N2)C#N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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